![molecular formula C11H8ClN3O B4727363 N-(3-chloro-4-pyridinyl)isonicotinamide](/img/structure/B4727363.png)
N-(3-chloro-4-pyridinyl)isonicotinamide
Overview
Description
Synthesis Analysis
The synthesis of N-(3-chloro-4-pyridinyl)isonicotinamide and its derivatives involves complex chemical reactions. For instance, the application of organolithium and related reagents in synthesis highlights methods for regiospecific transformation of picolinic and isonicotinic acids into trisubstituted pyridines, showcasing a pathway to this compound derivatives (Epsztajn et al., 1989).
Molecular Structure Analysis
Molecular structure analysis of this compound derivatives reveals intricate details about their arrangement and bonding. Studies such as the one on hydrogen-bonded framework structures in related compounds provide insights into the three-dimensional frameworks formed by hydrogen bonds, enhancing understanding of molecular stability and interactions (Vasconcelos et al., 2006).
Chemical Reactions and Properties
The chemical reactions and properties of this compound are pivotal for its application in various fields. For example, the synthesis and structural study of related compounds provide valuable information on the reactions and potential chemical behavior of this compound derivatives, showcasing their versatility and reactivity (Cabezas et al., 1988).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and molecular weight, are crucial for understanding its behavior in different environments. The study of nonpolymeric hydrogelators derived from similar compounds provides insights into the solubility and potential applications of this compound in creating hydrogels and other materials (Kumar et al., 2004).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the potential uses of this compound in research and industry. The exploration of coordination compounds and their structures provides deep insights into the chemical properties and bonding capabilities of this compound derivatives, highlighting their role in forming complex molecular structures (Bhogala et al., 2004).
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that tridentate pincer ligands, such as this compound, have a defined region of positive charge and have good potential to act as anion receptors . They can also display hydrogen bond interactions that are essential in maintaining biological processes .
Mode of Action
The compound features three triflate anions in the asymmetric unit, two of which are connected to the pincer cation by strong N–H⋯O hydrogen bonds . This suggests that the compound may interact with its targets through hydrogen bonding, which could result in changes to the target’s structure or function.
Biochemical Pathways
Compounds with similar structures have been reported to embody interactions that have been utilized in various biochemical processes such as metal extraction, molecular switching, catalysis, and supramolecular assemblies .
properties
IUPAC Name |
N-(3-chloropyridin-4-yl)pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O/c12-9-7-14-6-3-10(9)15-11(16)8-1-4-13-5-2-8/h1-7H,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTMBGZDOXJUSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NC2=C(C=NC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49828039 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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